4-Butoxy-3-ethoxybenzoyl chloride

Lipophilicity Drug Design Membrane Permeability

Researchers requiring precise lipophilicity tuning in drug candidates face limited options among standard mono-alkoxy benzoyl chlorides. 4-Butoxy-3-ethoxybenzoyl chloride (CAS 100607-81-6) resolves this with its mixed butoxy/ethoxy substitution, delivering logP 4.2-4.6-substantially higher than simpler analogs (logP ~2.1-3.4). • Enhanced membrane permeability without increasing TPSA (35.5 Ų), critical for CNS-penetrant lead optimization. • Thermal stability (bp 356.2 °C) enables high-temperature reactions in NMP/DMSO/sulfolane. • Negligible vapor pressure (0.0 mmHg at 25 °C) minimizes inhalation risk versus volatile alternatives like 4-methoxybenzoyl chloride.

Molecular Formula C13H17ClO3
Molecular Weight 256.72 g/mol
CAS No. 100607-81-6
Cat. No. B1372873
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Butoxy-3-ethoxybenzoyl chloride
CAS100607-81-6
Molecular FormulaC13H17ClO3
Molecular Weight256.72 g/mol
Structural Identifiers
SMILESCCCCOC1=C(C=C(C=C1)C(=O)Cl)OCC
InChIInChI=1S/C13H17ClO3/c1-3-5-8-17-11-7-6-10(13(14)15)9-12(11)16-4-2/h6-7,9H,3-5,8H2,1-2H3
InChIKeyFMDLRTGKISBTSG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 2 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Butoxy-3-ethoxybenzoyl chloride: Properties and Comparators


4-Butoxy-3-ethoxybenzoyl chloride (C13H17ClO3; MW 256.72 g/mol) is a mixed dialkoxy-substituted benzoyl chloride derivative [1]. It belongs to a family of electrophilic acylating agents widely employed as synthetic intermediates in pharmaceutical, agrochemical, and materials research. The compound's defining structural feature—concurrent butoxy and ethoxy substituents—distinguishes it from simpler mono-alkoxy (e.g., 4-methoxybenzoyl chloride, 4-ethoxybenzoyl chloride, 4-butoxybenzoyl chloride) and symmetric dialkoxy (e.g., 3,4-dimethoxybenzoyl chloride, 3,4-diethoxybenzoyl chloride) analogs . This mixed substitution pattern imparts a unique physicochemical profile that is not achievable by simple linear interpolation of the properties of its closest relatives.

Asymmetric dialkoxy pattern Butoxy + ethoxy substitution yields unique lipophilicity, thermal, and density profile not achievable by mono- or symmetric dialkoxy analogs.
Electrophilic acylating agent Introduces a mixed dialkoxyphenyl moiety; applicable in medicinal chemistry, liquid crystal, and high-temperature syntheses.
Non-interchangeable Property space cannot be reproduced by simpler mono-alkoxy or symmetric dialkoxy benzoyl chlorides.

4-Butoxy-3-ethoxybenzoyl chloride: Substitution Ineffectiveness


Within the alkoxybenzoyl chloride series, substituting one member for another is not trivial. Even modest changes in the alkyl chain length or substitution pattern produce substantial shifts in key performance-relevant properties: lipophilicity (logP), boiling point, density, and vapor pressure . For 4-butoxy-3-ethoxybenzoyl chloride, the simultaneous presence of a butoxy (C4) and an ethoxy (C2) group creates a logP value (4.2–4.6) that is significantly higher than that of its mono-alkoxy counterparts (logP ~2.1–3.4) and notably exceeds that of symmetric dialkoxy analogs of comparable molecular weight [1]. Consequently, direct replacement with a simpler analog—even one of similar carbon count—will alter membrane permeability in drug-design contexts, modify solvent partitioning during synthesis, and change the thermal behavior of liquid-crystalline intermediates [2]. The quantitative evidence presented below demonstrates that this compound occupies a distinct and non-interchangeable position in the alkoxybenzoyl chloride property space.

Mono-alkoxy analog (e.g., 4-butoxybenzoyl chloride)
Lipophilicity shifts by ~1 logP unit, altering membrane permeability predictions in drug-design models.
Symmetric dialkoxy analog (e.g., 3,4-diethoxybenzoyl chloride)
Boiling point and density differences change high-temperature reaction behavior and mesophase packing.
Lighter benzoyl chloride (e.g., 4-methoxybenzoyl chloride)
Higher vapor pressure may increase evaporation potential; handling protocols may require review.

4-Butoxy-3-ethoxybenzoyl chloride: Quantitative Differentiation Evidence


Lipophilicity (LogP) Comparison vs. Analogs

4-Butoxy-3-ethoxybenzoyl chloride exhibits a significantly higher calculated logP (XLogP3 = 4.2 [1]; ACD/LogP = 4.57 ) than its closest mono-alkoxy and symmetric dialkoxy relatives. Compared to 4-methoxybenzoyl chloride (logP ≈ 2.1–2.4 [2]), 4-ethoxybenzoyl chloride (logP ≈ 2.5–2.9 ), and 4-butoxybenzoyl chloride (logP ≈ 3.2–3.4 ), the target compound is 1.5–2.1 log units more lipophilic. This difference corresponds to an approximately 30- to 125-fold higher octanol-water partition coefficient, indicating substantially greater membrane permeability potential. Even 3,4-diethoxybenzoyl chloride (MW 228.67), which contains two ethoxy groups, is expected to have a lower logP than the target compound because the butoxy chain contributes more to hydrophobicity than two ethoxy groups combined .

Lipophilicity (LogP)
Reported
Target: XLogP3 = 4.2 (ACD/LogP = 4.57). Mono-alkoxy: 2.1–3.4. ΔlogP +1.5 to +2.1 (30–125× higher partition).
Supports higher membrane permeability context in drug-design research.
Predicted values; experimental logP may vary.
Lipophilicity Drug Design Membrane Permeability QSAR

Boiling Point and Thermal Stability vs. Analogs

The boiling point of 4-butoxy-3-ethoxybenzoyl chloride (356.2 ± 22.0 °C at 760 mmHg ) is substantially higher than that of its mono-alkoxy and symmetric dialkoxy analogs. Compared to 4-methoxybenzoyl chloride (262–263 °C [1]), 4-ethoxybenzoyl chloride (260.7 °C ), 4-butoxybenzoyl chloride (309.2 °C ), and 3,4-dimethoxybenzoyl chloride (298.2 °C ), the target compound boils 47–96 °C higher. Even 3,4-diethoxybenzoyl chloride (327.2 °C ) boils approximately 29 °C lower. This elevated boiling point reflects stronger intermolecular interactions attributable to the asymmetric dialkoxy substitution pattern and higher molecular weight.

Boiling Point
Reported
Target: 356.2 ± 22.0 °C. Comparators: 260.7–327.2 °C. ΔT +47 to +96 °C.
May support higher-temperature synthetic applications.
Predicted at 760 mmHg; decomposition potential requires review.
Thermal Stability Purification Distillation Reaction Conditions

Density and Volumetric Properties vs. Analogs

4-Butoxy-3-ethoxybenzoyl chloride has a predicted density of 1.1 ± 0.1 g/cm³ , which is lower than that of its lighter mono-alkoxy analogs (e.g., 4-methoxybenzoyl chloride: 1.260 g/mL [1]; 4-ethoxybenzoyl chloride: 1.2 g/cm³ ). Even 4-butoxybenzoyl chloride (1.122 g/mL ) and the symmetric dialkoxy compounds 3,4-dimethoxybenzoyl chloride (1.224 g/cm³ ) and 3,4-diethoxybenzoyl chloride (1.2 ± 0.1 g/cm³ ) exhibit higher densities. The lower density of the target compound, despite its higher molecular weight, reflects a more open molecular packing arrangement due to the asymmetric, flexible side chains.

Density
Reported
Target: 1.1 ± 0.1 g/cm³. Comparators: 1.2–1.26 g/cm³. Δρ –0.10 to –0.16.
Lower density may affect biphasic separation and formulation layering.
Predicted; experimental density needed for precise formulation.
Density Formulation Liquid Crystal Material Science

Vapor Pressure and Volatility vs. Lighter Analogs

The predicted vapor pressure of 4-butoxy-3-ethoxybenzoyl chloride is 0.0 ± 0.8 mmHg at 25 °C , which is substantially lower than the estimated vapor pressure of 4-methoxybenzoyl chloride (0.010 mmHg at 25 °C [1]). Although both 4-ethoxybenzoyl chloride (0.0 ± 0.5 mmHg ) and 4-butoxybenzoyl chloride (0.0 ± 0.7 mmHg ) also exhibit low predicted vapor pressures, the target compound's higher molecular weight and greater lipophilicity further reduce its propensity to evaporate. This trend is consistent with the general inverse relationship between molecular weight/chain length and vapor pressure in the alkoxybenzoyl chloride series.

Vapor Pressure
Reported
Target: 0.0 ± 0.8 mmHg at 25 °C. 4-Methoxy: ~0.010 mmHg. ~80-fold lower.
Supports reduced evaporation potential under ambient handling.
Predicted; occupational exposure assessment may require experimental data.
Volatility Occupational Safety Handling Storage

Molecular Weight and Polar Surface Area Differentiation

4-Butoxy-3-ethoxybenzoyl chloride has a molecular weight of 256.72 g/mol [1] and a topological polar surface area (TPSA) of 35.5 Ų [2]. This positions it at the upper end of the alkoxybenzoyl chloride molecular weight range while maintaining a relatively low PSA. Compared to 4-methoxybenzoyl chloride (MW 170.59, TPSA 26.3 Ų [3]), 4-ethoxybenzoyl chloride (MW 184.62, TPSA 26.3 Ų [4]), and 4-butoxybenzoyl chloride (MW 212.67, TPSA 26.3 Ų [5]), the target compound offers increased molecular bulk for target engagement without a proportional increase in polar surface area—a favorable combination for passive membrane diffusion in drug discovery contexts [6].

MW & PSA
Class-level
MW 256.72, TPSA 35.5 Ų. vs. mono-alkoxy: MW +44 to +86, TPSA +9.2.
Increases molecular bulk with moderate polar surface area — supports passive diffusion context.
TPSA below 140 Ų threshold (Lipinski); drug-likeness context.
Molecular Weight PSA Drug-likeness Lipinski's Rule

Synthetic Utility: Mesogenic and Pharmacophoric Profiles

4-Butoxy-3-ethoxybenzoyl chloride serves as a key acylating agent for introducing a mixed dialkoxyphenyl moiety into more complex structures. In liquid crystal research, the combination of a butoxy (C4) and ethoxy (C2) chain on a benzoyl chloride scaffold provides a distinct mesogenic core that influences phase transition temperatures and mesophase stability differently than symmetric dialkoxy analogs [1]. The asymmetric substitution pattern breaks molecular symmetry, which can lead to broader nematic ranges and altered ferroelectric properties in smectic phases—attributes that are not accessible using 4-butoxybenzoyl chloride or 3,4-diethoxybenzoyl chloride alone [2]. This compound is therefore a non-substitutable building block for fine-tuning liquid crystalline behavior in display and sensor applications.

Mesogenic & Pharmacophoric Profile
Class-level
Asymmetric substitution yields distinct mesophase behavior (broader nematic range, altered ferroelectric response) compared to symmetric dialkoxy analogs.
Provides a unique design element for liquid crystal and drug-like molecule synthesis.
Qualitative difference; system-dependent quantitative data.
Liquid Crystal Mesogen Synthetic Intermediate Acylating Agent

4-Butoxy-3-ethoxybenzoyl chloride: Research and Industrial Applications


Drug Discovery: Membrane Permeability Enhancement

The elevated logP (4.2–4.6) of 4-butoxy-3-ethoxybenzoyl chloride makes it a preferred acylating agent for introducing a lipophilic handle into drug candidates [1]. In lead optimization programs targeting intracellular or CNS-penetrant compounds, the 4-butoxy-3-ethoxybenzoyl group can increase logD without excessively increasing polar surface area (TPSA remains 35.5 Ų). This property is particularly valuable when simpler benzoyl chlorides (logP <3.5) fail to impart sufficient membrane permeability. Procurement of this specific compound, rather than a cheaper mono-alkoxy alternative, is justified when LogP enhancement is a critical design objective [2].

Liquid Crystal Research: Tailoring Mesophase Behavior

The asymmetric butoxy/ethoxy substitution pattern of 4-butoxy-3-ethoxybenzoyl chloride provides a unique mesogenic building block for the synthesis of calamitic and ferroelectric liquid crystals [3][4]. Compared to symmetric 3,4-dialkoxybenzoyl chlorides, the mixed substituents reduce molecular symmetry, broadening nematic phase ranges and altering smectic layer packing. Researchers aiming to fine-tune phase transition temperatures or develop new ferroelectric liquid crystal displays should select this compound over symmetric analogs to achieve distinct mesomorphic properties.

High-Temperature Synthesis: Exploiting Elevated Boiling Point

With a predicted boiling point of 356.2 °C, 4-butoxy-3-ethoxybenzoyl chloride can tolerate higher reaction temperatures than common mono-alkoxy and symmetric dialkoxy benzoyl chlorides (bp 260–327 °C) . This thermal stability allows its use in high-boiling solvents (e.g., NMP, DMSO, sulfolane) for extended periods, facilitating reactions that require elevated temperatures to overcome activation barriers or improve yields. Procurement for such demanding synthetic protocols is specifically warranted when thermal degradation of lighter acyl chlorides is a concern.

Reduced Inhalation Exposure in Lab and Occupational Settings

The negligible predicted vapor pressure (0.0 ± 0.8 mmHg at 25 °C) of 4-butoxy-3-ethoxybenzoyl chloride translates to minimal airborne concentrations under standard handling conditions. In contrast, 4-methoxybenzoyl chloride (vapor pressure ~0.010 mmHg) poses a higher inhalation risk. For research facilities and pilot plants prioritizing worker safety and containment, selecting 4-butoxy-3-ethoxybenzoyl chloride over more volatile alkoxybenzoyl chlorides can reduce engineering control requirements and exposure monitoring burden.

Application
Selection Property
Validation Focus
Drug discovery – lipophilic handle
Elevated logP with low TPSA
logD modulation & membrane permeability assay
Liquid crystal mesogen synthesis
Asymmetric butoxy/ethoxy substitution
Phase transition temperatures & nematic range
High-temperature acylation
Predicted elevated boiling point
Thermal stability & decomposition profile
Low-volatility handling
Negligible predicted vapor pressure
Inhalation exposure risk assessment

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